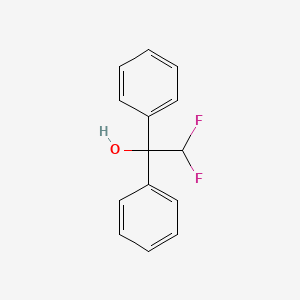

![molecular formula C14H10Cl3NO2S B2893221 2-[(2-chlorophenyl)sulfinyl]-N-(2,4-dichlorophenyl)acetamide CAS No. 339107-87-8](/img/structure/B2893221.png)

2-[(2-chlorophenyl)sulfinyl]-N-(2,4-dichlorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(2-Chlorophenyl)sulfinyl]-N-(2,4-dichlorophenyl)acetamide, commonly known as sulfachlorpyridazine (SCP), is a synthetic antibiotic that is used to treat bacterial infections. It belongs to the class of drugs known as sulfonamides, which are antibiotics that act by inhibiting bacterial growth. SCP is usually administered orally or intravenously, and it has been used for a variety of infections, including urinary tract infections, bronchitis, and skin infections.

Applications De Recherche Scientifique

Structural Elucidation and Synthesis

Research has been dedicated to understanding the structural elements essential for selectivity across monoamine transporters, using analogues of modafinil. This includes exploring substitutions on diphenyl rings to improve binding affinity and selectivity, contributing to the development of potential treatments for psychostimulant abuse (Okunola-Bakare et al., 2014). Additionally, the thermal degradation of modafinil and its analogues during gas chromatography-mass spectrometry analysis has been studied, revealing key degradation products and their implications for routine analysis (Dowling et al., 2017).

Neurochemical Mechanisms

Investigations into modafinil's neurochemical substrates have highlighted its occupancy of dopamine and norepinephrine transporters in vivo, suggesting a mechanism of action involving modulation of these transporters (Madras et al., 2006). This provides a foundation for understanding its potential in treating disorders beyond narcolepsy.

Enantioselective Synthesis

The enantioselective synthesis of modafinil using chiral complexes of titanium and diethyltartarate highlights advanced methodologies in producing modafinil with specific optical activities, offering insights into the synthesis of pharmacologically active enantiomers (Taghizadeh et al., 2016).

Antiviral and Antimicrobial Properties

Research into novel derivatives of modafinil-like compounds has explored their antiviral and antimicrobial properties, opening avenues for the development of new therapeutic agents against various pathogens (Ghosh et al., 2008).

Asymmetric Synthesis and Nanocatalysis

The use of functionalized silica-based mesoporous MCM-41 as a novel nanocatalyst for the asymmetric sulfoxidation of sulfides, including the synthesis of modafinil and its derivatives, showcases the integration of nanotechnology in pharmaceutical synthesis. This approach not only enhances yield but also contributes to the green chemistry paradigm by offering a sustainable synthesis route (Taghizadeh, 2017).

Propriétés

IUPAC Name |

2-(2-chlorophenyl)sulfinyl-N-(2,4-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl3NO2S/c15-9-5-6-12(11(17)7-9)18-14(19)8-21(20)13-4-2-1-3-10(13)16/h1-7H,8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUCLUQSANKZTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)CC(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-chlorophenyl)sulfinyl]-N-(2,4-dichlorophenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2893138.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2893139.png)

![3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2893142.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2893143.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2893149.png)

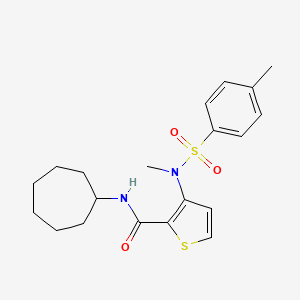

![Ethyl 5-(3-fluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2893152.png)

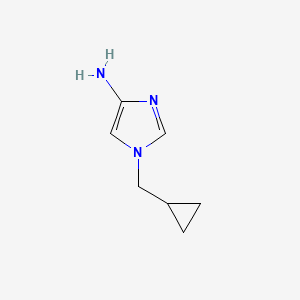

![Ethyl 5-[(4-chlorobenzyl)amino]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B2893156.png)

![5-ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B2893157.png)

![N-(4-chlorophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide](/img/structure/B2893158.png)

![2-(4-chlorophenyl)-4H-chromeno[4,3-c]pyrazole](/img/structure/B2893160.png)

![2-chloro-N-[1-(2-methoxyphenyl)ethyl]-8-methylquinoline-3-carboxamide](/img/structure/B2893161.png)